Bromamine

Oxidation Kinetics Organic Synthesis Pharmaceutical Chemistry

Bromamine (NH₂Br, CAS 14519-10-9), also known as monobromamine, is an inorganic nitrogen-bromine compound with a molecular weight of 95.93 g/mol. It is a member of the bromamine family of reactive halogen species, characterized by a labile bromine atom covalently bonded to a nitrogen center, which is the basis of its primary utility as an oxidizing and electrophilic brominating agent in both environmental chemistry and organic synthesis.

Molecular Formula BrH2N
Molecular Weight 95.93 g/mol
CAS No. 14519-10-9
Cat. No. B089241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromamine
CAS14519-10-9
Synonymsbromamine
Molecular FormulaBrH2N
Molecular Weight95.93 g/mol
Structural Identifiers
SMILESNBr
InChIInChI=1S/BrH2N/c1-2/h2H2
InChIKeyFNXLCIKXHOPCKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromamine (CAS 14519-10-9) Procurement: Technical Specifications and Baseline Properties for Scientific Selection


Bromamine (NH₂Br, CAS 14519-10-9), also known as monobromamine, is an inorganic nitrogen-bromine compound with a molecular weight of 95.93 g/mol [1]. It is a member of the bromamine family of reactive halogen species, characterized by a labile bromine atom covalently bonded to a nitrogen center, which is the basis of its primary utility as an oxidizing and electrophilic brominating agent in both environmental chemistry and organic synthesis [2][3]. The compound is formed through the reaction of ammonia with hypobromous acid or bromine, and its inherent instability at room temperature necessitates careful handling and, typically, in-situ generation or storage at low temperatures .

Why Bromamine (CAS 14519-10-9) Cannot Be Replaced by Common N-Bromoimide or Hypohalous Acid Reagents


Generic substitution of a brominating agent is not feasible because the intrinsic reactivity, selectivity, and stability of the active electrophilic bromine species are highly dependent on its chemical environment [1]. While N-bromoimide reagents like N-Bromosuccinimide (NBS) and N-Bromophthalimide (NBP) are widely used for controlled brominations, they operate through different mechanistic pathways and exhibit distinct kinetic profiles compared to inorganic bromamines [2][3]. Furthermore, bromamine offers a reactivity profile that is fundamentally distinct from hypobromous acid (HOBr) and molecular bromine (Br₂), particularly in its interaction with competing nucleophiles like hydrogen peroxide [4]. The following sections provide quantitative evidence for why selecting bromamine over these close analogs or alternatives is a critical decision for specific applications in water treatment, bioorganic chemistry, and mechanistic studies.

Bromamine (CAS 14519-10-9) Product-Specific Quantitative Evidence for Differentiated Performance


Comparative Oxidation Kinetics: Bromamine vs. N-Bromoimide Reagents

In a direct head-to-head kinetic study of aspirin oxidation at 303 K, the relative reactivity of three brominating agents followed the order NBS > Bromamine-T > NBP. This demonstrates that while Bromamine-T is less reactive than NBS, it is significantly more reactive than NBP, providing a tunable oxidative potential between these two common N-bromoimide reagents [1].

Oxidation Kinetics Organic Synthesis Pharmaceutical Chemistry

Stability Against Peroxide Reduction: Bromamine vs. Hypobromous Acid

Bromamine derivatives of taurine exhibit significantly enhanced stability compared to the parent hypohalous acid species. Under physiological conditions (pH 7, 37 °C), the monobromamine of taurine has a half-life of 70 hours, while the dibromamine has a half-life of 16 hours. In contrast, HOBr/OBr⁻ is rapidly reduced by hydrogen peroxide, a reaction that is slow with bromamines, and is also reduced by dimethyl sulfoxide, which bromamines are not [1].

Bioorganic Chemistry Oxidative Stress Leukocyte Biology

Reactivity in Substitution Reactions: Bromamine vs. Bromochloramine

In a study assessing the reactivity of various brominated haloamines with phenol red, a model organic substrate, bromamines (monobromamine and dibromamine) were found to be significantly more reactive than bromochloramine (NHBrCl). The study concluded that NHBrCl was much less reactive and that the true brominating agents in NHBrCl solutions were trace impurities of BrCl and Br₂ [1].

Water Treatment Disinfection Byproducts Environmental Chemistry

Formation Kinetics: Monobromamine vs. Dibromamine

The rate constant for the formation of monobromamine (NH₂Br) from ammonia and bromine has been determined to be 4 × 10⁷ M⁻¹ s⁻¹. This is comparable to, though slightly lower than, a previously reported value of 7.4 × 10⁷ M⁻¹ s⁻¹ [1]. In a separate synthetic context from acidic bromate and aminomethanesulfonic acid, the reaction is very slow, taking 600 minutes to reach completion at pH 0.0, and favors the formation of dibromamine over monobromamine under highly acidic conditions [2].

Reaction Kinetics Analytical Chemistry Spectroscopy

Spectroscopic Differentiation: Bromamine Spectral Shift vs. Chloramine

Bromamines derived from taurine exhibit an absorption spectrum that is similar in shape to that of the corresponding chloramines but is shifted by 36 nm toward longer wavelengths [1]. This spectral shift provides a clear, quantifiable optical signature that can be used to distinguish bromamine formation from chloramine formation in complex biological mixtures.

Analytical Spectroscopy Bioanalytical Chemistry Protein Modification

Validated Application Scenarios for Bromamine (CAS 14519-10-9) Based on Differentiated Evidence


Controlled Oxidation in Pharmaceutical Intermediate Synthesis

The direct kinetic comparison of Bromamine-T with NBS and NBP [1] validates its use as an oxidant with intermediate reactivity. In the synthesis of complex molecules where NBS is too aggressive, leading to over-oxidation or side reactions, and NBP is insufficiently reactive, Bromamine-T provides a tunable middle ground. This is particularly relevant for the decarboxylative bromination of sensitive substrates like aspirin to form 2,4,6-tribromophenol [1].

Long-Term Studies of Biological Oxidative Stress

The 70-hour half-life of taurine monobromamine under physiological conditions, compared to the fleeting stability of HOBr/OBr⁻ [1], makes it the reagent of choice for long-term in vitro or ex vivo studies. Researchers investigating the chronic effects of halogenative stress on proteins, lipids, or cell viability can use pre-formed, stable bromamines as a reliable and sustained source of oxidative potential, a capability not provided by HOBr.

Mechanistic Studies of Disinfection Byproduct Formation

The finding that bromamines, and not bromochloramine, are the primary reactive brominating agents in chloraminated waters containing bromide [1] has direct implications for water treatment research. For accurate modeling of disinfection byproduct formation, experiments must be designed with a focus on bromamine chemistry. Using bromamine directly as a reagent allows for the isolation and study of its specific reaction pathways with natural organic matter, free from the confounding effects of BrCl or Br₂.

Spectroscopic Monitoring of Enzymatic Halogenation

The distinct 36 nm red-shift in the absorption spectrum of bromamines relative to chloramines [1] provides a clear, real-time analytical handle. This allows researchers studying enzymes like myeloperoxidase to differentiate between the formation of brominated and chlorinated products spectrophotometrically. This capability is essential for kinetic assays and for understanding substrate competition (bromide vs. chloride) in physiological halogenation pathways [1].

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